4-(2-Ethoxyphenyl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
InChI Key |
SZQUTBKDCQHJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Ethoxyphenyl Azetidin 2 One and Its Structural Analogues
Strategic Approaches for β-Lactam Ring Construction
The formation of the strained four-membered azetidin-2-one (B1220530) ring requires specialized synthetic strategies. Key among these are cycloaddition reactions, intramolecular cyclizations, and emerging catalytic methods.
[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction and its Variants)
The [2+2] cycloaddition of a ketene (B1206846) and an imine, famously known as the Staudinger reaction, stands as a cornerstone for β-lactam synthesis. wikipedia.orgnih.gov Discovered by Hermann Staudinger in 1907, this reaction gained prominence with the structural elucidation of penicillin and remains a highly versatile method. wikipedia.org The reaction typically involves the in situ generation of a ketene, often from an acyl chloride and a tertiary amine, which then reacts with an imine to form the azetidin-2-one ring. organicreactions.orgmdpi.com
The stereochemical outcome of the Staudinger reaction is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the temperature. tandfonline.com For instance, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce exclusively trans-β-lactams. nih.gov Conversely, the use of specific N-protecting groups on the imine can direct the stereochemistry, with N-tosyl imines favoring cis-β-lactams and N-triflyl imines yielding trans isomers. nih.gov
Table 1: Examples of Staudinger Reaction Variants
| Ketene Precursor | Imine Component | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| α-Acetoxy acetyl chloride | Imine from benzaldehyde (B42025) and p-anisidine | Triethylamine (B128534) | Formation of cis-3-acetoxy-4-phenylazetidin-2-one. chemicalbook.com |
| Various acyl chlorides | Various imines | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | One-pot synthesis with good to excellent yields. tandfonline.com |
| Arylalkylketenes | N-tert-butoxycarbonyl arylimines | Chiral N-heterocyclic carbene | High enantioselectivity for cis-β-lactams. organic-chemistry.org |
Recent advancements have focused on asymmetric variations of the Staudinger reaction, employing chiral auxiliaries or catalysts to achieve high diastereoselectivity and enantioselectivity. organicreactions.org Planar-chiral derivatives of 4-(pyrrolidino)pyridine and chiral N-heterocyclic carbenes have emerged as effective catalysts in this regard. nih.govorganic-chemistry.org
Intramolecular Cyclization and Ring Closure Techniques
Intramolecular cyclization offers an alternative and powerful strategy for the synthesis of the azetidin-2-one ring. These methods often involve the formation of a key bond to close the four-membered ring from a linear precursor.
One common approach involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on the γ-carbon. nih.gov For instance, N-tosyl-3-halo-3-butenylamines can undergo efficient Ullmann-type coupling to yield 2-alkylideneazetidines, which can be subsequently oxidized to the corresponding β-lactams. organic-chemistry.org Similarly, base-mediated intramolecular cyclization of suitable precursors can afford azetidine-2-carbonitriles, which are valuable intermediates for further functionalization. acs.org
The intramolecular aminolysis of epoxy amines represents another effective route. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the highly regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines to produce azetidines. nih.gov This method is notable for its high yields and tolerance of various functional groups. nih.gov
Catalytic and Green Chemistry-Inspired Synthesis
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing the use of catalysts to improve efficiency and reduce waste. In the context of β-lactam synthesis, several catalytic approaches have been developed.
Rhodium-catalyzed reactions have shown significant promise. For example, a rhodium-hydride complex can catalyze the 1,4-reduction of α,β-unsaturated esters, and the resulting rhodium enolate can react with imines to produce syn-β-lactams with high diastereoselectivity. organic-chemistry.org Another innovative approach involves the rhodium(I)-catalyzed generation of a metalloketene from a terminal alkyne, which then undergoes a Staudinger-type reaction to form β-lactams with high trans diastereoselectivity under mild conditions. organic-chemistry.org
Visible-light-mediated photochemistry has also emerged as a powerful tool for constructing azetidine (B1206935) rings. Intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, can be facilitated by an iridium photocatalyst, allowing for the synthesis of highly functionalized azetidines from oximes and alkenes under mild conditions. nih.govchemrxiv.org This method is characterized by its operational simplicity and broad substrate scope. nih.gov
Functionalization and Derivatization at C-4 and N-1 Positions of the Azetidin-2-one Ring
The biological activity and synthetic utility of azetidin-2-ones can be significantly modulated by introducing various substituents at the C-4 and N-1 positions of the β-lactam ring.
Introduction of the 2-Ethoxyphenyl Moiety
The introduction of the 2-ethoxyphenyl group at the C-4 position is typically achieved during the construction of the β-lactam ring itself, most commonly through the Staudinger [2+2] cycloaddition. This involves the reaction of an appropriate ketene with an imine derived from 2-ethoxybenzaldehyde.
A study by Jarrahpour and Zarei detailed the synthesis of a series of N-(p-ethoxyphenyl)-2-azetidinones via the Staudinger reaction. researchgate.net The imines were prepared by refluxing p-phenetidine (B124905) with various aldehydes, including presumably 2-ethoxybenzaldehyde, in ethanol. researchgate.net The subsequent [2+2] cycloaddition with a ketene generated in situ would lead to the desired 4-(2-ethoxyphenyl)azetidin-2-one scaffold.
Direct C-H arylation has also been developed as a powerful method for functionalizing azetidines. A palladium-catalyzed, directed C(sp³)–H arylation at the C-3 position of azetidines has been reported, highlighting the potential for post-synthetic modification of the azetidine core. acs.org While this specific example focuses on the C-3 position, similar strategies could potentially be adapted for C-4 functionalization.
Modifications to the Azetidin-2-one Nitrogen Atom
The substituent on the nitrogen atom of the azetidin-2-one ring plays a crucial role in determining the molecule's properties. Various protecting groups are often employed during synthesis, which can later be removed or modified.
The p-ethoxyphenyl (PEP) group is one such N-protecting group that can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the corresponding N-unsubstituted β-lactams. researchgate.netscispace.com This deprotection is often carried out in good to excellent yields and provides access to key intermediates for the synthesis of biologically active compounds. researchgate.netscispace.com
Table 2: N-1 Protecting Groups and Deprotection Methods
| N-1 Substituent/Protecting Group | Deprotection Reagent/Method | Reference |
|---|---|---|
| p-Ethoxyphenyl (PEP) | Ceric Ammonium Nitrate (CAN) | researchgate.netscispace.com |
| p-Methoxyphenyl | Ceric Ammonium Nitrate (CAN) | rsc.org |
| Benzyl | Various (e.g., hydrogenolysis) | scispace.com |
| Allyl | Various | scispace.com |
The ability to introduce and remove various groups at the N-1 position allows for the synthesis of a diverse library of this compound analogues with potentially varied biological activities and chemical properties.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the enantiomers and diastereomers of this compound is of paramount importance. The primary strategies to achieve this control include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
A well-established method for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into a reactant. wikipedia.org This auxiliary group directs the stereochemical course of a reaction and is subsequently removed to yield the enantiomerically enriched product. wikipedia.orgorganicreactions.org
One of the most successful classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These can be attached to a ketene precursor, and through steric hindrance, they control the facial selectivity of the [2+2] cycloaddition with an imine. wikipedia.org For the synthesis of analogues of this compound, an N-acylated oxazolidinone can be converted into a ketene, which then reacts with an imine derived from 2-ethoxybenzaldehyde. The substituents on the oxazolidinone at the 4 and 5 positions effectively shield one face of the ketene, leading to a highly diastereoselective cycloaddition. wikipedia.org
Another effective approach involves the use of chiral imines. For instance, imines derived from carbohydrates, such as D-(+)-glucose, have been used in [2+2] cycloadditions with ketenes to produce cis-β-lactams with very high diastereoselectivity. nih.gov The well-defined stereochemistry of the sugar moiety dictates the stereochemical outcome at the newly formed stereocenters of the azetidin-2-one ring. nih.gov Similarly, chiral sulfinimines, such as tert-butanesulfinamide, have been employed to synthesize chiral azetidines with high stereocontrol. acs.org
The following table summarizes representative examples of chiral auxiliary-mediated synthesis of β-lactams.
| Chiral Auxiliary | Reactants | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Oxazolidinone | N-acyloxazolidinone and imine | Often >95:5 d.r. | organicreactions.org |
| Chiral Imines from D-(+)-glucose | Ketenes and glucose-derived imines | High diastereoselectivity for cis-β-lactams | nih.gov |
| trans-2-Phenylcyclohexanol | Glyoxylic acid ester and olefin (Ene reaction) | 10:1 d.r. (anti:syn) | wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The Staudinger reaction, the cycloaddition of a ketene and an imine, is a primary target for the development of catalytic asymmetric methods for β-lactam synthesis. organicreactions.orgwikipedia.org
Chiral N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for the enantioselective Staudinger reaction. They can activate ketenes towards reaction with imines, and the chiral environment of the NHC directs the approach of the imine, leading to high enantioselectivity in the formation of N-Boc β-lactams.
Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also been successfully employed as catalysts in the Staudinger reaction. nih.gov These catalysts have proven effective for the reaction of various ketenes with a broad range of imines, affording β-lactams with good yields and high stereoselectivity. nih.gov
Furthermore, bifunctional catalysts, which combine a chiral nucleophile with an achiral Lewis acid, have been developed. nih.gov In this system, the nucleophile activates the ketene, while the Lewis acid activates the imine, leading to a highly organized transition state that results in optically enriched β-lactams in high yields. nih.gov For instance, the combination of a chiral nucleophile like benzoylquinine with a Lewis acid such as indium triflate can effectively catalyze the cycloaddition. nih.gov
Transition metal catalysis is another powerful tool. Chiral dirhodium carboxylate catalysts have been used for the intramolecular C-H functionalization of enoldiazoacetamides to produce cis-β-lactams with high yield and excellent enantiocontrol. rsc.org Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has also been developed for the asymmetric synthesis of β-lactams. rsc.org
The table below presents some examples of asymmetric catalysis in the synthesis of β-lactams.
| Catalyst Type | Reaction | Enantiomeric Excess (e.e.) | Reference |
| Chiral N-Heterocyclic Carbene | Staudinger reaction of ketenes with imines | High e.e. | |
| Planar-chiral 4-(pyrrolidino)pyridine | Staudinger reaction of ketenes with imines | Good stereoselection | nih.gov |
| Benzoylquinine / Indium(OTf)₃ | Staudinger reaction of ketenes with N-Ts-imines | >95% e.e. | nih.gov |
| Chiral Dirhodium Carboxylate | Intramolecular C-H functionalization of enoldiazoacetamides | up to 92% e.e. | rsc.org |
| Chiral BINOL / Palladium | Intramolecular C(sp³)–H amidation | up to 94% e.e. | rsc.org |
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative. This can be achieved through various methods, including enzymatic kinetic resolution and chiral chromatography.
Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose. For example, a racemic mixture of 4-acetoxy-azetidin-2-one has been successfully resolved using lipase (B570770) from Pseudomonas fluorescens, yielding both enantiomers with excellent enantiomeric excess. colab.ws This methodology could be applied to analogues like this compound, provided a suitable enzyme and reaction conditions are identified.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netnih.govsielc.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net This method is widely used for both determining the enantiomeric excess of a chiral synthesis and for obtaining small quantities of enantiomerically pure compounds for further studies. nih.gov
Exploration of Novel Synthetic Routes and Reaction Conditions
Beyond the classical Staudinger reaction, research into novel synthetic routes and reaction conditions for the preparation of 4-aryl-azetidin-2-ones continues to expand the synthetic toolbox.
Lewis acid-mediated reactions have shown considerable promise. For instance, the reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones in the presence of a Lewis acid can produce C-4 substituted 4-alkylideneazetidin-2-ones. researchgate.net The choice of Lewis acid can influence the stereochemical outcome of the reaction. researchgate.net Furthermore, Lewis acids can promote aza-Diels-Alder reactions of imines tethered to an azetidin-2-one ring with siloxydienes, providing a pathway to more complex heterocyclic structures. irb.hrresearchgate.net
Copper-catalyzed reactions have also emerged as a versatile tool. Copper(I) can catalyze the intramolecular C-N coupling of amides with vinyl bromides to efficiently synthesize 4-alkylidene-2-azetidinones. researchgate.net Additionally, copper catalysts have been employed in tandem annulation reactions, for example, between alkyl amines, isothiocyanates, and diazo acetates to form 2-iminothiazolidin-4-ones, showcasing the potential for multicomponent reactions to build complex heterocyclic systems. nih.gov Other copper-catalyzed reactions include the synthesis of N-aryl acridones and 2-arylquinazolinones. researchgate.netnih.gov
Microwave irradiation has been utilized to accelerate the synthesis of azetidin-2-one derivatives. For example, the cyclization of Schiff bases with α-chloroacetyl chloride can be efficiently carried out under microwave conditions to yield the target β-lactams. aip.org
Comprehensive Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group and Ring Strain Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present within a molecule and the strain of the four-membered β-lactam ring.
In the context of 4-(2-ethoxyphenyl)azetidin-2-one, the most characteristic feature in its IR spectrum is the carbonyl (C=O) stretching vibration of the β-lactam ring. This peak typically appears at a high frequency, often in the range of 1740-1790 cm⁻¹, which is indicative of the significant ring strain in the four-membered azetidinone system. For a series of related N-(p-ethoxyphenyl)-2-azetidinones, this β-lactam carbonyl stretch was observed in the range of 1743.5–1786.6 cm⁻¹. The presence of the ethoxy group would be confirmed by C-O stretching vibrations, and the aromatic ring would show characteristic C=C stretching absorptions.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide further information about the molecular framework. For this compound, Raman spectroscopy would also detect the β-lactam ring vibrations and the aromatic and aliphatic C-H stretching and bending modes, offering a more complete vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural and stereochemical assignment of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous determination of the connectivity and relative arrangement of atoms in this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the azetidinone ring, the ethoxy group, and the phenyl ring. The protons on the β-lactam ring (at C3 and C4) are particularly diagnostic and their coupling constants can help determine the stereochemistry (cis or trans). For related cis-N-(p-ethoxyphenyl)-2-azetidinones, the coupling constant (J₃,₄) is reported to be in the range of 4.2-4.8 Hz, while for the trans isomers, it is around 2.5 Hz.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The most deshielded carbon is typically the carbonyl carbon of the β-lactam ring, appearing in the range of 160-170 ppm. In a series of N-(p-ethoxyphenyl)-2-azetidinones, this signal was observed between 161.26 and 167.78 ppm. The carbons of the ethoxyphenyl group and the azetidinone ring would also have characteristic chemical shifts.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related N-(p-ethoxyphenyl)-2-azetidinone
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-Lactam C=O | - | 161.26-167.78 |
| Azetidinone C3 | (Varies with substitution) | 63.03-84.74 |
| Azetidinone C4 | (Varies with substitution) | 61.03-63.59 |
| Ethoxy -OCH₂- | ~4.0 (quartet) | ~63.6 |
| Ethoxy -CH₃ | ~1.4 (triplet) | ~14.8 |
| Aromatic CH | 6.8-7.8 (multiplets) | 114-158 |
Note: The data presented is for N-(p-ethoxyphenyl)-2-azetidinones and serves as a reference. Specific shifts for this compound will vary.
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity between the protons on the azetidinone ring and to trace the proton-proton couplings within the ethoxy group and the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on their attached protons. For instance, the proton signal for the C4-H of the azetidinone ring would show a cross-peak with the C4 carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For example, the proton at C4 of the azetidinone ring would show a correlation to the carbons of the attached phenyl ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded. For this compound, NOESY could be used to confirm the cis or trans relationship of the substituents on the β-lactam ring by observing through-space interactions between the protons at C3 and C4.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide further structural information. For related compounds, mass spectra were used to confirm the formation of the desired products.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure, including the absolute configuration of stereocenters and the precise bond lengths and angles. For this compound, this technique would unambiguously confirm the connectivity, the conformation of the azetidinone ring, and the relative stereochemistry of any substituents. The planarity of the β-lactam ring and the torsion angles between the phenyl ring and the azetidinone ring could be precisely measured.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC, Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a synthesized compound. A sample of this compound would be injected onto an appropriate HPLC column, and the resulting chromatogram would show a major peak for the compound and potentially minor peaks for any impurities. The area of the main peak relative to the total area of all peaks gives a quantitative measure of the purity.
If this compound is synthesized as a racemic mixture and then resolved into its individual enantiomers, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Theoretical and Computational Chemistry Investigations of 4 2 Ethoxyphenyl Azetidin 2 One
Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of 4-(2-ethoxyphenyl)azetidin-2-one. These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.
Detailed quantum chemical studies on azetidin-2-one (B1220530) derivatives, which are structurally similar to this compound, have been performed to understand their molecular properties. researchgate.net For instance, DFT calculations with the B3LYP functional and various basis sets are commonly employed to optimize the molecular geometry and determine the electronic properties. researchgate.net
Geometry Optimization: The optimization of the ground state geometry of this compound would reveal the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles of the azetidin-2-one ring and the attached 2-ethoxyphenyl group would be determined. For the β-lactam ring, the planarity and the degree of pyramidalization of the nitrogen atom are critical factors influencing its chemical reactivity.
Electronic Structure Analysis: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In azetidin-2-ones, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the β-lactam ring, particularly the carbonyl group.
Conformational Analysis: The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the phenyl ring to the azetidin-2-one core. Conformational analysis helps identify the low-energy conformers and the energy barriers between them, which is essential for understanding its binding to a receptor.
Table 1: Calculated Electronic Properties of a Representative Azetidin-2-one Derivative (Illustrative)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and based on typical DFT calculations for similar azetidin-2-one structures.
Molecular Dynamics Simulations for Ligand Behavior in Explicit Solvent Environments
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biologically relevant environment, such as water. These simulations track the atomic motions of the molecule over time, providing insights into its flexibility, solvation, and conformational stability.
By placing the molecule in a box of explicit water molecules and simulating its movement, one can observe how the solvent influences its conformation. The ethoxy group and the carbonyl oxygen of the lactam ring are expected to form hydrogen bonds with water molecules, affecting the molecule's solubility and conformational preferences. MD simulations can also be used to explore the conformational space more extensively than static quantum chemical calculations. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, potential biological targets include enzymes and receptors implicated in various diseases. Azetidin-2-one derivatives have been investigated as inhibitors of several enzymes, including tubulin and acetylcholinesterase. chemisgroup.usnih.gov
Interaction with Tubulin: Azetidin-2-ones are recognized as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. chemisgroup.us Molecular docking studies of related compounds have shown that the phenyl ring and the substituents play a crucial role in the binding affinity. chemisgroup.us The 2-ethoxyphenyl group of the target compound would likely engage in hydrophobic interactions within the binding pocket, while the carbonyl oxygen of the β-lactam ring could form hydrogen bonds with amino acid residues like Cys241. chemisgroup.us
Interaction with Acetylcholinesterase (AChE): AChE is a key target in the management of Alzheimer's disease. nih.gov Docking studies of various small molecules into the active site of AChE have revealed the importance of interactions with key residues such as Trp85, Tyr123, and Phe337. nih.govnih.gov The aromatic ring of this compound could form π-π stacking interactions with the aromatic side chains of these residues in the AChE active site.
Table 2: Potential Interacting Residues of this compound with Biological Targets (Hypothetical)
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| β-Tubulin | Cys241, Val318 | Hydrogen Bonding, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity.
For a series of azetidin-2-one derivatives, 3D-QSAR and pharmacophore models have been developed to understand the structural requirements for their anticancer activity as tubulin inhibitors. chemisgroup.us These models typically highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. chemisgroup.us
A pharmacophore model for azetidin-2-one-based tubulin inhibitors might include:
An aromatic ring feature corresponding to the 2-ethoxyphenyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the β-lactam ring.
A hydrophobic feature associated with the ethoxy group.
These models are valuable for designing new derivatives of this compound with potentially enhanced activity. nih.gov
In Silico Prediction of Chemical Reactivity and Stability
Computational methods can predict the chemical reactivity and stability of this compound. The reactivity of the β-lactam ring is of particular interest, as its cleavage is often central to the biological activity of β-lactam compounds.
The stability of the N-(p-ethoxyphenyl) group on β-lactams has been studied, showing it can be oxidatively removed under certain conditions, suggesting a potential metabolic pathway. researchgate.netnih.gov While the target compound has a 2-ethoxyphenyl group at the C4 position, the general principles of β-lactam reactivity apply. The ring strain of the four-membered azetidinone ring makes the amide bond susceptible to nucleophilic attack.
Computational tools can predict sites of metabolism by cytochrome P450 enzymes. For this compound, likely sites of metabolism would include the ethoxy group (O-dealkylation) and the phenyl ring (hydroxylation). The stability of the compound can also be assessed by calculating its degradation pathways and reaction energetics.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 2 Ethoxyphenyl Azetidin 2 One Derivatives
Impact of Substitutions on the Azetidin-2-one (B1220530) Ring System (e.g., Stereochemistry, Functional Group Effects)
The four-membered azetidin-2-one ring, while seemingly simple, provides critical opportunities for structural diversification that significantly impacts biological activity. ias.ac.innih.gov The substituents at the C-3 and C-4 positions, in particular, as well as the stereochemical configuration of these substituents, are paramount in defining the molecule's interaction with biological targets. ias.ac.in
The stereochemistry of the substituents on the β-lactam ring is a crucial determinant of biological activity. The relative orientation of substituents (cis or trans) can dramatically alter the shape of the molecule and its ability to fit into a specific binding site. For instance, in the synthesis of β-lactams via the Staudinger ketene-imine cycloaddition, the geometry of the starting imine often dictates the final stereochemistry; (E)-imines typically yield cis-β-lactams, while (Z)-imines produce the trans-diastereomers. mdpi.com In certain antibiotic classes like carbapenems, a trans stereochemistry between the β-lactam substituent and the ring juncture is a distinguishing feature. rsc.org Conversely, many monocyclic β-lactams are synthesized as cis-diastereomers. mdpi.com
Functional group modifications at the C-3 and C-4 positions have been extensively explored to modulate activity. The discovery that substitutions at these positions affect the biological profile has driven the synthesis of numerous analogues. ias.ac.in For example, the introduction of a chloro or bromo group at the C-3 position has been investigated. Specific trans-3-chloro-azetidinone derivatives have shown potent activity as tubulin polymerization inhibitors. mdpi.com Similarly, the synthesis of 3-hydroxy-azetidinones, often achieved by the hydrolysis of a 3-acetoxy precursor, has yielded compounds with strong cytotoxic activity in cancer cell lines. mdpi.com The nature of the substituent at C-4, in this case, the 2-ethoxyphenyl group, is also critical in anchoring the molecule to its target.
| Position on Azetidin-2-one Ring | Type of Modification | Example Substituent/Stereochemistry | Observed Effect | Citation |
|---|---|---|---|---|
| C3/C4 | Stereochemistry | cis vs. trans | Dictates the 3D shape and binding orientation; can be controlled during synthesis. | mdpi.com |
| C3 | Halogenation | -Cl, -Br | Can lead to potent tubulin polymerization inhibitors. | mdpi.com |
| C3 | Hydroxylation | -OH | Derivatives have shown potent cytotoxic activity against cancer cell lines. | mdpi.com |
| C3/C4 | General Substitution | Alkyl/Aryl groups | Affects the overall biological activity of the ring system. | ias.ac.in |
Systematic Modifications to the 2-Ethoxyphenyl Moiety and their Pharmacological Consequences
The 2-ethoxyphenyl group at the C-4 position of the azetidin-2-one ring plays a significant role in the pharmacological activity of these derivatives, often acting as a key binding element. Systematic modifications to this moiety have been shown to have profound consequences on biological efficacy.
Structure-activity relationship (SAR) studies on related pharmacophores have demonstrated the importance of the 2-alkoxyphenyl group. In a series of arylpiperazine derivatives, compounds containing a 2-ethoxyphenyl or 2-methoxyphenyl moiety showed high affinity for α1-adrenoceptors. nih.gov The replacement of this 2-alkoxyphenyl group with other moieties, such as 2-furoyl or 2-pyridyl, resulted in a significant decrease in receptor affinity, highlighting the specificity of the interaction. nih.gov
Further studies on related molecules, where the ether portion of a phenyl ether was modified, provide additional insight. These investigations revealed that even subtle changes to the ethyl group can impact potency.
Chain Elongation and Modification : Replacing the ethyl group with a propyl or a 2,2,2-trifluoroethyl group can lead to compounds that retain activity, although often with reduced potency compared to the parent ethyl derivative. nih.gov
Branching : The introduction of branched alkyl groups, such as an isopropyl, in place of the ethyl group has been shown to decrease activity significantly, suggesting that steric bulk is a limiting factor in the binding pocket. nih.gov
These findings collectively suggest that the 2-ethoxyphenyl moiety provides an optimal combination of size, shape, and electronic properties for binding to its target.
| Modification to 2-Ethoxyphenyl Moiety | Example | Pharmacological Consequence | Citation |
|---|---|---|---|
| Replacement of entire moiety | 2-furoyl or 2-pyridyl group | Significantly decreased affinity for α1-adrenoceptors. | nih.gov |
| Alkoxy chain elongation | Propyl group | Maintained activity but with lower potency than the ethyl group. | nih.gov |
| Introduction of electron-withdrawing groups | 2,2,2-trifluoroethyl group | Resulted in an active, but less potent, compound. | nih.gov |
| Alkoxy chain branching | Isopropyl group | Led to a ~25-fold loss in activity compared to the ethyl group. | nih.gov |
Investigation of Remote Substituent Effects and Bioisosteric Replacements
The pharmacological profile of azetidin-2-one derivatives can also be fine-tuned by modifications at sites remote from the core scaffold and through the principle of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. mdpi.com
The application of bioisosteric replacement has been a fruitful strategy in medicinal chemistry. nih.govtandfonline.com For instance, the substitution of a phenyl ring with a thiophene (B33073) or furan (B31954) ring is a common bioisosteric switch. In one study on thiazole (B1198619) derivatives, replacing a phenyl ring with a 2-thienyl group, which has a higher degree of aromaticity than a 2-furanyl group, led to a broader spectrum of activity. mdpi.com This suggests that not only the size and shape but also the electronic nature of the bioisostere are critical. Another example is the replacement of a thiocarbonyl group with a more classic carbonyl group, which was found to be well-tolerated in a series of indole (B1671886) derivatives, though the original sulfur-containing analogues showed superior activity. nih.gov
Correlation of Structural Features with Specific Mechanistic Pathways (e.g., Enzyme Inhibition Kinetics)
A central goal of SAR and SMR studies is to correlate specific structural features with a defined mechanism of action. The azetidin-2-one scaffold is famously associated with the inhibition of bacterial cell wall synthesis. researchgate.net
The classical mechanism for β-lactam antibiotics involves the acylation of the active site serine of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for peptidoglycan synthesis. researchgate.net This covalent modification inactivates the enzyme, leading to a compromised cell wall and bacterial death. The strained four-membered ring of the azetidin-2-one is key to this mechanism, as ring-opening relieves this strain and drives the acylation reaction. rsc.org
Beyond this general mechanism, specific structural modifications have been linked to distinct pathways:
Tubulin Polymerization Inhibition : Certain trans-3-chloro-4-aryl-azetidin-2-ones have been identified as potent inhibitors of tubulin assembly. mdpi.com This anticancer mechanism is distinct from the antibacterial action of classical β-lactams and is highly dependent on the specific substitution pattern (3-chloro group and the nature of the 4-aryl group).
Inhibition of Fatty Acid Biosynthesis : Molecular docking studies have suggested that some hybrid molecules, such as certain 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, may act by inhibiting β-ketoacyl-acyl-carrier protein synthase III, an enzyme crucial for bacterial growth. mdpi.com This points to an alternative antibacterial mechanism for novel β-lactam derivatives.
Mechanistic Investigations of Biological Activities Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects
Enzyme Inhibition Mechanisms and Kinetics
There is currently no specific information available detailing the enzyme inhibition mechanisms or kinetic parameters for 4-(2-Ethoxyphenyl)azetidin-2-one. While the broader class of azetidin-2-ones has been investigated for the inhibition of various enzymes, including leukocyte elastase and gelatinases, no studies have been published that specifically assess the inhibitory activity of this compound against enzymes such as Penicillin-Binding Proteins, β-Lactamases, Phospholipase A2, Tubulin, EGFR Tyrosine Kinase, Chymase, Thrombin, or Leukocyte Elastase. mdpi.complu.mx Research into other azetidinone derivatives has shown that structural modifications significantly impact their inhibitory potential and target specificity. plu.mx
Receptor Binding and Modulation Studies
Scientific literature lacks specific data from receptor binding and modulation studies, such as radioligand binding assays, for this compound. Consequently, its affinity and interaction with various receptors are unknown. Structure-activity relationship (SAR) studies on other heterocyclic compounds, including some azetidinyl derivatives, have demonstrated that specific substituents are crucial for receptor affinity and selectivity, for instance at dopamine (B1211576) and serotonin (B10506) receptors, but these studies did not include the specific compound . nih.gov
Cellular Mechanism of Action Studies
No published research is available on the cellular mechanisms of action for this compound. Therefore, its effects on processes like cell wall synthesis, apoptosis induction, signaling pathway modulation, or cell proliferation have not been determined. Studies on other substituted azetidin-2-ones have identified various cellular outcomes; for example, certain 1,4-diaryl-3-chloroazetidin-2-ones are recognized as potent agents against human breast cancer, and 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one has been found to inhibit proliferation and induce apoptosis in human solid tumor cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound.
Exploration of Selectivity and Potency Mechanisms
Due to the absence of biological and mechanistic studies, the selectivity and potency mechanisms of this compound have not been explored. Understanding these aspects would require extensive investigation into its interactions with various enzymes and receptors, followed by comparative analysis to determine its target specificity and efficacy. Research on other azetidinone series has shown that even minor changes to the substituents on the β-lactam ring can lead to significant differences in biological activity and selectivity. nih.govplu.mx
Synthesis and Evaluation of Advanced Derivatives and Analogues of 4 2 Ethoxyphenyl Azetidin 2 One
Design and Synthesis of Conformationally Restricted Analogues
Conformational restriction is a key strategy in medicinal chemistry to enhance the potency and selectivity of a bioactive molecule by "locking" it into its most active conformation for binding to a biological target. For the 1,4-diaryl-2-azetidinone framework, rigidity can be introduced by substituting the C3 position of the β-lactam ring. nih.gov This approach has been successfully used to create rigid analogues of combretastatin (B1194345) A-4, a potent natural tubulin-targeting agent, where the flexible ethylene (B1197577) bridge is replaced by the azetidin-2-one (B1220530) ring system. nih.gov
Applying this principle to 4-(2-ethoxyphenyl)azetidin-2-one, the introduction of aryl groups at the C3 position would generate 3,4-diaryl-substituted β-lactams. The synthesis of such compounds typically involves the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. To achieve the desired substitution, an appropriately substituted ketene would be reacted with an imine derived from 2-ethoxybenzaldehyde. The resulting analogues would have significantly reduced rotational freedom, which could lead to enhanced interaction with specific protein targets. A study on novel β-lactam compounds identified 4-(3-hydroxy-4-methoxyaryl)-substituted derivatives as having potent antiproliferative activity, demonstrating the success of this strategy. nih.gov
Incorporation of Diverse Heterocyclic Moieties (e.g., Coumarin (B35378), Pyrazole (B372694), Triazole, Benzothiazole)
Attaching additional heterocyclic rings to the core scaffold is a widely used method to access novel chemical space and modulate pharmacological properties. This can be achieved by forming the azetidin-2-one ring on a precursor that already contains the desired heterocycle. The general synthesis involves creating a Schiff base (imine) from an amino-functionalized heterocycle and an aldehyde, which then undergoes a cycloaddition reaction. nih.govnih.gov
Coumarin: Coumarin derivatives can be integrated with the azetidin-2-one nucleus. A representative synthesis involves reacting 4-hydroxy coumarin to produce an amine-functionalized intermediate, such as 4-[(4-aminophenyl)amino]-2H-chromen-2-one. This intermediate can then be condensed with various aldehydes to form Schiff bases. Subsequent cyclocondensation with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the final coumarin-azetidinone hybrid. researchgate.net A series of such compounds, including 3-Chloro-1-[4-(2-oxo-2H-chromen-4-ylamino)-phenyl}-4-phenyl-azetidin-2-one, has been synthesized and characterized. researchgate.net
Pyrazole: Pyrazole-containing azetidin-2-ones can be synthesized by preparing a pyrazole aldehyde, such as 1-N-phenyl-3-phenyl-4-formyl pyrazole (PFP). This aldehyde is then reacted with various aromatic amines to form the corresponding Schiff bases. The final step is the reaction of these imines with chloroacetyl chloride and a base to construct the azetidin-2-one ring, resulting in compounds like 3-chloro-4-[1-N-phenyl-3-phenyl-pyrazole]-1-N-aryl-azetidin-2-one derivatives. wisdomlib.org
Triazole: The 1,2,4-triazole (B32235) ring is a valuable pharmacophore due to its hydrogen bonding capacity and dipole moment. nih.gov While direct synthesis with the this compound core is not detailed in the provided literature, general methods involve using triazole-containing intermediates. For instance, an aminotriazole could serve as the amine component in the formation of a Schiff base with 2-ethoxybenzaldehyde, which would then be cyclized to incorporate the triazole moiety at the N1 position of the resulting azetidinone.
Benzothiazole: Benzothiazole derivatives have been successfully incorporated into azetidin-2-one structures. The synthesis can begin with a substituted 2-aminobenzothiazole, which is condensed with aromatic aldehydes to yield Schiff's bases. nih.gov These intermediates are then reacted with reagents like chloroacetyl chloride to furnish the 1-(benzothiazol-2-yl)-3,4-substituted-azetidin-2-ones. nih.gov This established methodology could be adapted to produce analogues of this compound.
| Heterocycle | Synthetic Precursor Example | Reaction Type | Resulting Structure Class | Reference |
|---|---|---|---|---|
| Coumarin | 4-[(4-aminophenyl)amino]-2H-chromen-2-one + Aldehyde | Schiff Base Formation & Cyclocondensation | 1-(Coumarinyl-amino-phenyl)-azetidin-2-ones | researchgate.net |
| Pyrazole | 1-N-phenyl-3-phenyl-4-formyl pyrazole + Aromatic Amine | Schiff Base Formation & Cyclocondensation | 4-(Pyrazolyl)-azetidin-2-ones | wisdomlib.org |
| Benzothiazole | 2-Aminobenzothiazole + Aromatic Aldehyde | Schiff Base Formation & Cyclocondensation | 1-(Benzothiazolyl)-azetidin-2-ones | nih.gov |
| Oxadiazole/Thiadiazole | 2-Amino-1,3,4-oxadiazole/thiadiazole + Aldehyde | Schiff Base Formation & Cyclocondensation | 1-(Oxadiazolyl/Thiadiazolyl)-azetidin-2-ones | nih.gov |
Development of Hybrid Structures and Conjugates
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or dual-target activity. nih.gov This approach has been applied to the azetidin-2-one scaffold to enhance its therapeutic potential.
For example, novel azetidin-2-ones have been conjugated with sulfonamide structures. In one reported synthesis, hydrazinoacetyl sulfonamide derivatives were condensed with aromatic aldehydes, and the resulting intermediates were cyclized with chloroacetyl chloride to yield N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. mdpi.com Similarly, hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties have been prepared. nih.govmdpi.com These syntheses also proceed via Schiff base intermediates which are subsequently cyclized to form the β-lactam ring. nih.gov
These established strategies could be applied to the this compound core. A potential hybrid could link the azetidinone scaffold to another biologically active molecule via a stable linker, or by using a functional group on the ethoxyphenyl ring as an attachment point. The goal of such a hybrid would be to combine the pharmacological profile of the azetidinone with that of another agent to address complex diseases like cancer or multi-drug resistant infections. nih.gov
Prodrug and Bioprecursor Strategies to Enhance Biological Performance
Prodrug and bioprecursor strategies are employed to overcome pharmacokinetic challenges such as poor solubility, limited permeability, or lack of target specificity. A prodrug is an inactive compound that is converted into an active drug in vivo.
A relevant bioprecursor strategy involves the use of the N-(p-ethoxyphenyl) group as a cleavable protecting group on the β-lactam nitrogen. mdpi.comresearchgate.net Although this applies to an isomer of the target compound, the principle is illustrative. In several studies, N-(p-ethoxyphenyl)-2-azetidinones were synthesized and subsequently deprotected via oxidative cleavage with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the N-unsubstituted β-lactams. mdpi.comresearchgate.netnih.gov This demonstrates that an ethoxyphenyl group, when attached to the nitrogen, can serve as a latent functionality that is removed under specific conditions to release the active NH-lactam.
| Substrate (N-(p-ethoxyphenyl)-2-azetidinone) | Product (N-unsubstituted-2-azetidinone) | Isolated Yield (%) at 0°C | Reference |
|---|---|---|---|
| 8a | 9a | 78 | researchgate.net |
| 8b | 9b | 74 | researchgate.net |
| 8c | 9c | 82 | researchgate.net |
| 8g | 9g | 84 | researchgate.net |
| 8h | 9h | 85 | researchgate.net |
For the this compound scaffold, a prodrug could be designed by introducing a functional group, such as a hydroxyl or carboxyl group, onto the ethoxyphenyl ring. This group could then be esterified to improve lipophilicity and membrane permeability. Once in the bloodstream, endogenous esterase enzymes would hydrolyze the ester, releasing the active parent drug. This is a classic and effective prodrug strategy for enhancing bioavailability. frontiersin.org Furthermore, the inherent mechanism of β-lactam antibiotics, which involves the irreversible acylation of penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis, can be viewed as a form of targeted drug delivery where the drug acts as a specialized bioprecursor for the enzyme active site. wikipedia.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Penicillin |
| Cephalosporin (B10832234) |
| Combretastatin A-4 |
| 4-(3-hydroxy-4-methoxyaryl)-substituted β-lactams |
| 2-ethoxybenzaldehyde |
| 4-hydroxy coumarin |
| 4-[(4-aminophenyl)amino]-2H-chromen-2-one |
| Chloroacetyl chloride |
| Triethylamine |
| 3-Chloro-1-[4-(2-oxo-2H-chromen-4-ylamino)-phenyl}-4-phenyl-azetidin-2-one |
| 1-N-phenyl-3-phenyl-4-formyl pyrazole (PFP) |
| 3-chloro-4-[1-N-phenyl-3-phenyl-pyrazole]-1-N-aryl-azetidin-2-one |
| 1,2,4-triazole |
| 2-aminobenzothiazole |
| 1-(benzothiazol-2-yl)-3,4-substituted-azetidin-2-ones |
| Sulfonamide |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides |
| 1,3,4-oxadiazole |
| 1,3,4-thiadiazole |
| N-(p-ethoxyphenyl)azetidin-2-one |
| Ceric ammonium nitrate |
Future Research Trajectories and Transformative Applications in Chemical Biology and Drug Discovery
Identification and Validation of Novel Biological Targets for Azetidin-2-one (B1220530) Scaffolds
For decades, the primary biological targets of azetidin-2-ones were penicillin-binding proteins (PBPs) in bacteria. However, the versatility of the β-lactam scaffold allows it to interact with a much broader range of biomolecules, opening up new avenues for therapeutic intervention. researchgate.net Current research is intensely focused on identifying and validating these non-traditional targets.
One of the most successful examples of targeting a non-bacterial protein with an azetidin-2-one is Ezetimibe (B1671841). This compound inhibits cholesterol absorption by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the small intestine. acs.orgillinois.eduresearchgate.net By blocking NPC1L1, ezetimibe reduces the delivery of cholesterol to the liver, which in turn increases the clearance of LDL cholesterol from the blood. nih.govacs.org
Beyond cholesterol management, azetidin-2-one derivatives have been identified as potent inhibitors of various human enzymes. These include serine proteases such as thrombin, chymase, and human leukocyte elastase. researchgate.net For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been evaluated as time-dependent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. researchgate.net Mast cell chymase, an enzyme implicated in inflammation and cardiovascular diseases, is another validated target. organicreactions.org
More recently, the field of epigenetics has emerged as a promising area for azetidin-2-one-based therapeutics. Certain diphenyl-azetidin-2-one scaffolds have been developed as dual inhibitors of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). researchgate.netmdpi.com HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govrsc.orgacs.org These findings demonstrate that azetidin-2-one derivatives can modulate cellular processes through epigenetic mechanisms, significantly broadening their potential biological applications. researchgate.net
Another important area of investigation is the targeting of tubulin. Some azetidin-2-one derivatives have been shown to act as microtubule-disrupting agents by interacting with the colchicine-binding site of tubulin. tandfonline.comresearchgate.net This mechanism induces apoptosis and inhibits cell proliferation, making these compounds promising candidates for anticancer drug development. tandfonline.comacs.org
Table 1: Selected Novel Biological Targets for Azetidin-2-one Scaffolds
| Target Class | Specific Target | Therapeutic Area | Example Scaffold Type |
| Cholesterol Transport | Niemann-Pick C1-Like 1 (NPC1L1) | Hypercholesterolemia | Substituted Monocyclic β-Lactam (e.g., Ezetimibe) |
| Serine Proteases | Thrombin | Anticoagulation | 3-(Guanidinopropyl)-azetidin-2-ones |
| Human Leukocyte Elastase | Anti-inflammatory | - | |
| Mast Cell Chymase | Anti-inflammatory, Cardiovascular | - | |
| Epigenetic Enzymes | Histone Deacetylase 6 (HDAC6) | Cancer | Diphenyl-azetidin-2-one |
| Histone Deacetylase 8 (HDAC8) | Cancer | Diphenyl-azetidin-2-one | |
| Cytoskeletal Proteins | β-Tubulin (Colchicine-binding site) | Cancer | 3-Fluoroazetidin-2-ones, cis-N-aryl-3-phenoxy-azetidin-2-ones |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Azetidin-2-ones
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and the development of azetidin-2-one derivatives is no exception. rsc.org These computational tools are being employed to accelerate the identification of novel compounds, predict their biological activities, and optimize their properties. acs.orgresearchgate.net
In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to the rational design of new azetidin-2-ones. Molecular docking allows researchers to simulate the interaction of a ligand with a target protein's binding site, predicting its binding affinity and mode. acs.orgacs.org This approach has been used to analyze the binding of β-lactam derivatives to targets like mycobacterial β-lactamase and transpeptidase, as well as to understand how anticancer azetidin-2-ones interact with tubulin. acs.orgorganicreactions.orgmdpi.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. illinois.edunih.gov For azetidin-2-ones, QSAR has been used to identify key structural and topological parameters that govern their antimicrobial and anticancer activities, guiding the synthesis of more potent derivatives. illinois.edunih.govtandfonline.com
Beyond these established methods, deep learning is emerging as a powerful tool. Deep learning models, such as convolutional neural networks (CNNs), can analyze vast datasets of chemical structures and biological data to identify novel drug candidates and predict their properties with high accuracy. acs.orgacs.orgorganic-chemistry.org For instance, a deep learning approach named DeepBL has been developed to identify and classify β-lactamase enzymes from protein sequences, which is crucial for designing inhibitors to combat antibiotic resistance. acs.org ML algorithms are also being trained to discover novel β-lactamase inhibitors from large compound libraries and to predict antimicrobial resistance patterns from genomic data, a critical step in personalizing treatment and tackling the global AMR crisis. researchgate.netnih.govnih.gov
These computational approaches significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing. rsc.org
Development of Next-Generation Catalytic and Sustainable Synthetic Methodologies
The synthesis of the strained β-lactam ring has been a central challenge in organic chemistry. While the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, discovered in 1907, remains a cornerstone, modern research is focused on developing more efficient, stereoselective, and environmentally benign methodologies. organic-chemistry.orgwikipedia.org
Catalytic Asymmetric Synthesis: A major advancement has been the development of catalytic, asymmetric methods that allow for the enantioselective synthesis of chiral β-lactams. This moves beyond older methods that required stoichiometric amounts of expensive chiral auxiliaries. illinois.eduresearchgate.net Researchers have successfully employed chiral nucleophilic amines and phosphines as organocatalysts to control the diastereoselectivity and enantioselectivity of the Staudinger reaction. acs.orgresearchgate.net Transition-metal catalysts have also proven effective, with rhodium-catalyzed carbene insertion into a C-H bond and other metal-promoted Staudinger reactions offering alternative, robust routes to the β-lactam core. illinois.edursc.org
Green and Sustainable Approaches: "Green chemistry" principles are increasingly being integrated into β-lactam synthesis. tandfonline.com This includes the use of sonication and microwave irradiation to accelerate reactions and reduce the need for harsh solvents and long reaction times. nih.govtandfonline.com For example, the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide has been achieved using sonication or stirring with molecular sieves, avoiding the need for a Dean-Stark apparatus and significantly shortening reaction times. tandfonline.com
Photocatalysis and Flow Chemistry: Two of the most innovative next-generation methodologies are photocatalysis and flow chemistry.
Photocatalysis uses visible light to drive chemical reactions, offering a sustainable alternative to traditional thermal methods. researchgate.net Photocatalytic approaches, including adaptations of the Staudinger reaction and dehydrogenative [2+2] cycloadditions, have been developed for the synthesis of azetidines and β-lactams. researchgate.netresearchgate.netacs.orgnih.gov
Flow chemistry , where reactions are performed continuously in a tube or microreactor rather than in a flask, offers enhanced safety, efficiency, and scalability. researchgate.netthieme-connect.de This technology allows for precise control over reaction parameters and the safe handling of unstable intermediates. acs.org Continuous flow processes have been successfully developed for key steps in the synthesis of β-lactam-containing molecules and their precursors, demonstrating the potential to streamline pharmaceutical manufacturing. acs.orgresearchgate.netthieme-connect.de
These advanced synthetic methodologies not only provide more efficient access to known azetidin-2-one scaffolds but also enable the creation of novel and structurally diverse compounds for biological screening. mdpi.com
Expanding the Therapeutic Landscape of Azetidin-2-one Derivatives Beyond Traditional Antibiotics
The recognition that azetidin-2-one scaffolds can interact with a wide array of biological targets has dramatically expanded their therapeutic potential far beyond the realm of antibiotics. researchgate.net Researchers are now actively developing these compounds for a diverse range of diseases.
Anticancer Agents: A significant and growing area of research is the development of azetidin-2-ones as anticancer agents. Several mechanisms of action have been identified. As previously mentioned, some derivatives function as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells and inducing apoptosis. tandfonline.comresearchgate.netacs.org Other azetidin-2-ones act as inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer. researchgate.netmdpi.com The development of dual hHDAC6/hHDAC8 inhibitors based on a diphenyl-azetidin-2-one scaffold represents a sophisticated polypharmacological approach to cancer treatment. researchgate.net
Cholesterol Absorption Inhibitors: The archetypal example in this class is Ezetimibe, a blockbuster drug that lowers cholesterol by inhibiting the NPC1L1 protein. researchgate.netnih.gov Its success has proven that the azetidin-2-one ring is an effective pharmacophore for targeting proteins involved in metabolic pathways.
Enzyme Inhibitors for Various Diseases: The ability of the strained β-lactam ring to act as a mechanism-based inhibitor for various enzymes makes it a privileged scaffold. researchgate.net
Antithrombotic Agents: Azetidin-2-one derivatives have been designed as potent and selective inhibitors of thrombin, suggesting their potential use in preventing and treating blood clots. researchgate.net
Anti-inflammatory Agents: By inhibiting enzymes like human leukocyte elastase and chymase, azetidin-2-ones can modulate inflammatory pathways. researchgate.netorganicreactions.orgthieme-connect.de
Antiviral Agents: Research has explored β-lactams as inhibitors of viral proteases, such as the human cytomegalovirus (HCMV) protease and HIV protease.
Antidiabetic and Antitubercular Activity: The azetidin-2-one scaffold has also been investigated for its potential in developing new treatments for diabetes and tuberculosis, further highlighting its versatility. researchgate.net
Table 2: Emerging Therapeutic Applications of Azetidin-2-one Scaffolds
| Therapeutic Area | Mechanism/Target | Specific Application |
| Oncology | Tubulin Polymerization Inhibition | Solid Tumors, Leukemia |
| Histone Deacetylase (HDAC) Inhibition | Colorectal Cancer, Leukemia | |
| Cardiovascular/Metabolic | Cholesterol Absorption Inhibition (NPC1L1) | Hypercholesterolemia |
| Thrombin Inhibition | Anticoagulation/Thrombosis | |
| Anti-inflammatory | Leukocyte Elastase / Chymase Inhibition | Inflammatory Disorders |
| Infectious Disease (Non-bacterial) | Viral Protease Inhibition | Antiviral (e.g., HIV, HCMV) |
| Various Mycobacterial Targets | Antitubercular | |
| Endocrinology | Not fully elucidated | Antidiabetic |
Addressing Challenges in Resistance Mechanisms and Drug Discovery for β-Lactams
Despite the expanding therapeutic landscape, the original application of β-lactams as antibiotics remains critical, as does the challenge of overcoming bacterial resistance. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.
β-lactamases are broadly classified into molecular classes (A, B, C, and D). Class B enzymes, known as metallo-β-lactamases (MBLs), are particularly challenging as they utilize zinc ions for catalysis and are not inhibited by conventional serine-β-lactamase inhibitors like clavulanic acid. The New Delhi metallo-β-lactamase 1 (NDM-1) is a prominent example of a clinically significant MBL that confers resistance to a wide range of β-lactam antibiotics.
To address this challenge, drug discovery efforts are focused on several key strategies:
Development of New β-Lactamase Inhibitors: This involves designing molecules that can bind to and inactivate β-lactamase enzymes, protecting the co-administered antibiotic. Computational methods, including in silico screening and molecular dynamics simulations, are being used to identify natural and synthetic compounds that can act as broad-spectrum β-lactamase inhibitors, including against MBLs like NDM-1.
Design of β-Lactamase-Stable Antibiotics: Another approach is to modify the β-lactam scaffold to make it a poor substrate for β-lactamases. Cefiderocol is a recent example of a siderophore cephalosporin (B10832234) that demonstrates enhanced stability against many serine- and metallo-β-lactamases. Its unique iron-transport-mediated entry into bacterial cells also helps it bypass resistance mechanisms related to porin channel loss.
Identification of Novel Bacterial Targets: Moving beyond traditional PBPs to target other essential bacterial enzymes could circumvent existing resistance mechanisms. Activity-based protein profiling (ABPP) using β-lactam probes has helped identify new, non-PBP targets within bacteria.
Leveraging AI and Machine Learning: As discussed in section 8.2, AI and ML are critical tools for understanding and predicting resistance. Machine learning models can analyze genomic data to identify resistance genes and mutations, predict the susceptibility of a bacterial strain to a given antibiotic, and screen vast virtual libraries for novel inhibitors. acs.orgresearchgate.net
By combining these innovative strategies, researchers aim to stay ahead of evolving bacterial resistance and ensure the continued efficacy of this vital class of molecules in both their traditional and emerging therapeutic roles.
Q & A
Basic: What experimental methods are recommended for structural elucidation of 4-(2-Ethoxyphenyl)azetidin-2-one?
Answer:
X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for small-molecule refinement, ensuring high-resolution data collection (e.g., synchrotron sources for <1.0 Å resolution). For graphical representation, ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize atomic displacement parameters . Complementary techniques like NMR (¹H, ¹³C, and 2D experiments such as COSY and HSQC) should validate stereochemistry and purity. IR spectroscopy can confirm functional groups like the azetidin-2-one ring .
Basic: How can synthetic routes for this compound be optimized?
Answer:
Optimize the Staudinger reaction (ketene-imine cycloaddition) by controlling temperature (e.g., −78°C for ketene generation) and using Lewis acid catalysts like ZnCl₂. Monitor regioselectivity via HPLC or TLC. For alkynyl-substituted derivatives (e.g., 4-ethynyl variants), employ pre-formed alkynyllithium reagents at −20°C to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
Basic: What analytical techniques are critical for assessing the purity of this compound derivatives?
Answer:
Combine high-resolution mass spectrometry (HRMS) for molecular formula verification with NMR spectroscopy (¹H, ¹³C, DEPT-135) to detect impurities. Use HPLC-PDA (photodiode array detection) at λ = 254 nm to quantify purity (>95%). For crystalline samples, differential scanning calorimetry (DSC) can identify polymorphic impurities .
Advanced: How to design biological activity assays for this compound derivatives?
Answer:
For anticancer potential, use in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and compare IC₅₀ values against control compounds. For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Antioxidant assays (DPPH radical scavenging) require strict pH control to avoid false positives. Validate results with dose-response curves and statistical models (e.g., nonlinear regression) .
Advanced: How to resolve contradictions in crystallographic data for azetidin-2-one derivatives?
Answer:
Discrepancies in bond lengths/angles often arise from disordered solvent or twinning. Use SHELXD for twin-law identification and PLATON for symmetry validation. For high mosaicity, reprocess data with SAINT or APEX3 to exclude outliers. If thermal parameters (B-factors) exceed 5 Ų, consider dynamic disorder modeling or low-temperature data collection (e.g., 100 K) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of azetidin-2-one derivatives?
Answer:
Systematically vary substituents at the 4-position (e.g., ethoxy, trifluoromethyl) and correlate with bioactivity using multivariate regression . Pair crystallographic data (e.g., torsion angles from SHELXL ) with DFT calculations (e.g., Gaussian09) to model electronic effects. For enzyme targets, perform molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
Advanced: How to address low yields in catalytic functionalization of the azetidin-2-one core?
Answer:
Low yields may stem from steric hindrance or catalyst poisoning. Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to enhance selectivity. For Sonogashira reactions, pre-activate Cu(I) catalysts with TMEDA. Monitor reaction progress via in-situ FTIR to identify intermediates. Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for nonpolar systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
